N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
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Overview
Description
“N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]acetamide” is a compound that belongs to the benzimidazole class . Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . In one study, N-benzimidazol-2-yl imidate was synthesized by refluxing 2-aminobenzimidazole with a little excess of triethylorthopropionate in the presence of a catalytic amount of acetic acid .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using techniques such as 1H and 13C NMR and X-ray diffraction . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. The acquired FT-IR and FT Raman data can be used to complete the vibrational assignment and characterization of the compound fundamental modes .Scientific Research Applications
Antibacterial and Antimicrobial Applications
N-[2-(1-Benzyl-1H-Benzimidazol-2-yl)ethyl]acetamide derivatives have shown significant promise in the field of antibacterial and antimicrobial applications. For example, derivatives of this compound were synthesized and demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with one derivative being six times more potent than the standard drug Sultamicillin (Chaudhari et al., 2020). Another study highlighted the synthesis of various benzimidazole derivatives tested for antibacterial activity against several bacteria including Staphylococcus aureus and Enterococcus faecalis (Devi, Shahnaz, & Prasad, 2022).
Antitumor and Anticancer Research
Benzimidazole derivatives have also been explored for their potential in antitumor and anticancer therapy. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines, finding significant anticancer activity in some derivatives (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition
Research into benzimidazole derivatives includes their use as corrosion inhibitors. One study investigated the inhibitory properties of three benzimidazole derivatives on carbon steel in an acidic solution, demonstrating significant inhibition efficiency (Rouifi et al., 2020).
Antioxidant Applications
Some derivatives of N-[2-(1-Benzyl-1H-Benzimidazol-2-yl)ethyl]acetamide have been examined for their antioxidant properties. For instance, benzimidazole derivatives were prepared and studied as antioxidants for base stock, showing promising results in improving the oxidation stability of local base oil (Basta et al., 2017).
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. For instance, some benzimidazole derivatives have been shown to activate human glucokinase , an enzyme that plays a key role in carbohydrate metabolism.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. If it does indeed activate human glucokinase as some benzimidazole derivatives do, it could potentially affect pathways related to glucose metabolism .
Future Directions
The benzimidazole scaffold has shown promise in drug discovery due to its broad range of chemical and biological properties . Future research could focus on designing newer effective agents with distinct mechanisms of action at the molecular level, which could be used as single drugs with improved safety .
Properties
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14(22)19-12-11-18-20-16-9-5-6-10-17(16)21(18)13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQPQMIHGYIUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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